molecular formula C14H18O5 B7993954 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde

Cat. No.: B7993954
M. Wt: 266.29 g/mol
InChI Key: FXQMIDARCPJBCQ-UHFFFAOYSA-N
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Description

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1,3-dioxane ring and an ethoxy group

Chemical Reactions Analysis

Types of Reactions

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzoic acid

    Reduction: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is unique due to the presence of both a 1,3-dioxane ring and an ethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-16-12-4-3-11(10-15)9-13(12)17-8-5-14-18-6-2-7-19-14/h3-4,9-10,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMIDARCPJBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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